molecular formula C16H17ClN6O B2754398 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea CAS No. 2034318-00-6

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea

Cat. No. B2754398
CAS RN: 2034318-00-6
M. Wt: 344.8
InChI Key: AWUNFDZFBISGTG-UHFFFAOYSA-N
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Description

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea, also known as TPU-0033, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidin-6-yl derivatives. Marley, Wright, and Preston (1989) investigated the synthesis of 3-substituted [1,2,4]triazolo[1,5-a]pyrimidinium betaines and their reactions, revealing novel compounds and providing insights into their chemical behavior (Marley, Wright, & Preston, 1989). Similarly, El-Agrody et al. (2001) explored the heteroaromatization with 4-Hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives, also examining their antimicrobial activity (El-Agrody et al., 2001).

Catalytic Processes and Applications

Bardhan et al. (2009) described the oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy (OPt) groups with arylboronic acids, illustrating a method for the preparation of heteroaryl ethers, which could be pivotal in synthesizing complex molecules (Bardhan et al., 2009).

Antimicrobial and Anticancer Activities

The potential of [1,2,4]triazolo[1,5-a]pyrimidin-6-yl derivatives for antimicrobial and anticancer activities has been explored in several studies. Lahmidi et al. (2019) synthesized a novel derivative and evaluated its antibacterial activity against common bacterial strains, showcasing the compound's efficacy (Lahmidi et al., 2019). Furthermore, Hafez and El-Gazzar (2009) examined substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety for antitumor activity, indicating their potential as antiasthma agents and for inhibiting cancer cell growth (Hafez & El-Gazzar, 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c17-14-5-3-12(4-6-14)8-20-16(24)18-7-1-2-13-9-19-15-21-11-22-23(15)10-13/h3-6,9-11H,1-2,7-8H2,(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUNFDZFBISGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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